Anticancer Potency Bracket Derived from Mono-Substituted Phenyl Analogs
No direct IC50 has been reported for N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. However, the published IC50 values for the 4‑Cl analog (14c) and the 4‑OMe analog (14g) define the boundaries within which the 3‑Cl‑4‑OMe compound is expected to operate. 14c shows HepG2 IC50 = 30.28 µM and HeLa IC50 = 14.04 µM, while 14g is inactive (IC50 > 100 µM in both lines) [1]. The 3‑Cl‑4‑OMe combination places a chlorine atom in the meta position and a methoxy group in the para position, a pattern that is structurally distinct from the 4‑Cl or 4‑OMe alone and has been associated with modulated electronic effects in related coumarin SAR studies [1].
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 and HeLa cancer cell lines |
|---|---|
| Target Compound Data | Not directly measured; expected to fall between the bounds set by 4-Cl (active) and 4-OMe (inactive) analogs |
| Comparator Or Baseline | 4-Cl analog (14c): HepG2 IC50 = 30.28 µM, HeLa IC50 = 14.04 µM; 4-OMe analog (14g): HepG2 IC50 > 100 µM, HeLa IC50 > 100 µM [1] |
| Quantified Difference | ~3.3‑ to >7‑fold difference between chloro-substituted and methoxy-substituted compounds across both cell lines |
| Conditions | MTT assay; HepG2 (liver cancer) and HeLa (cervical cancer) cell lines [1] |
Why This Matters
Procurement of a compound with both 3-Cl and 4-OMe groups offers a SAR space that is distinct from the commonly stocked 4‑Cl or 4‑OMe analogs, potentially yielding intermediate potency with a unique selectivity profile that neither mono‑substituted congener can provide.
- [1] Aly, A.A.; El-Emary, T.I.; Mourad, A.K.; et al. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules 2021, 26, 1653. DOI: 10.3390/molecules26061653. View Source
